Mitochondrial fusion promoter M1

Mitochondrial Dynamics Mechanism of Action Fusion vs. Fission

Mitochondrial Fusion Promoter M1 is a cell-permeable phenylhydrazone that uniquely promotes mitochondrial fusion by upregulating MFN2 and OPA1, distinct from DRP1 inhibitors like mdivi-1. It offers superior in vivo validation across cardiac I/R, diabetic cardiomyopathy, and CNS axon regeneration models. This compound is the definitive choice for research demanding a fusion-promoting mechanism with proven functional outcomes, providing a reliable and well-characterized tool for studying mitochondrial dynamics in disease.

Molecular Formula C14H10Cl4N2O
Molecular Weight 364.0 g/mol
Cat. No. B1449623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitochondrial fusion promoter M1
Molecular FormulaC14H10Cl4N2O
Molecular Weight364.0 g/mol
Structural Identifiers
SMILESCC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3/b19-7+
InChIKeyCYVDGZYJHHYIIU-FBCYGCLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mitochondrial Fusion Promoter M1: A First-in-Class Hydrazone Probe for Actively Restoring Mitochondrial Tubular Networks in Fragmented Cells


Mitochondrial Fusion Promoter M1 (CAS 219315-22-7) is a cell-permeable phenylhydrazone compound that functions as a mitochondrial dynamic modulator by actively promoting the fusion of fragmented mitochondrial networks . Its mechanism centers on enhancing weakened endogenous fusion machinery, specifically by boosting the expression of the outer mitochondrial membrane (OMM) fusion protein mitofusin 2 (MFN2) and the inner mitochondrial membrane (IMM) fusion mediator optic atrophy 1 (OPA1), thereby restoring the balance of mitochondrial dynamics in pathological states characterized by excessive fission [1].

Why Mitochondrial Fusion Promoter M1 Cannot Be Substituted by Generic Fission Inhibitors or Alternative MFN Activators in Critical Research Models


Generic substitution with other mitochondrial dynamic modulators is not scientifically valid due to fundamental differences in their mechanism of action, target engagement, and experimental efficacy. While compounds like mdivi-1 function as fission inhibitors by blocking DRP1 GTPase activity, M1 is a fusion promoter that upregulates MFN2 and OPA1, leading to distinct cellular outcomes . Furthermore, newer MFN2 activators like MASM7 exhibit significantly higher in vitro potency (EC50 75 nM) but lack the extensive in vivo validation in complex disease models (e.g., cardiac I/R injury, diabetic cardiomyopathy, CNS axon regeneration) that has been established for M1 . The quantitative, head-to-head and cross-study comparative evidence below demonstrates why M1 remains the uniquely validated tool for researchers requiring a fusion-promoting mechanism with documented in vivo functional outcomes.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for Mitochondrial Fusion Promoter M1


Mechanism of Action: M1 is a True Fusion Promoter, Distinct from the Fission Inhibitor mdivi-1

M1 exerts its effect by actively promoting mitochondrial fusion, a mechanism fundamentally different from the widely used fission inhibitor mdivi-1. This distinction is critical for experimental design when investigating the specific role of enhanced fusion versus inhibited fission in a given biological process .

Mitochondrial Dynamics Mechanism of Action Fusion vs. Fission

In Vitro Potency: M1 Exhibits Moderate Fusion-Promoting Potency, While Newer MFN2 Activator MASM7 Shows Significantly Higher Potency

In mouse embryonic fibroblasts (MEFs) lacking either Mfn1 or Mfn2, M1 restores mitochondrial tubular networks with EC50 values of 5.3 µM and 4.42 µM, respectively [1]. In contrast, the direct MFN2 activator MASM7 increases mitochondrial aspect ratio (AR) in MEFs with a much lower EC50 of 75 nM .

EC50 MEF cells Mitochondrial Fusion Assay

In Vivo Cardioprotection: M1 Significantly Reduces Myocardial Infarct Size in a Rat Model of Ischemia/Reperfusion Injury

In a rat model of cardiac ischemia/reperfusion (I/R) injury, pretreatment with M1 (2 mg/kg) significantly reduced myocardial infarct size, attenuated arrhythmia incidence, and preserved cardiac function [1]. This in vivo efficacy is a key differentiator from compounds like MASM7, for which comparable in vivo cardioprotection data are currently lacking.

Cardioprotection Ischemia-Reperfusion Injury In Vivo Efficacy

Disease-Model Validation: M1 Ameliorates Diabetic Cardiomyopathy in an OPA1-Dependent Manner, a Disease-Relevant Mechanism Not Reported for Other Fusion Promoters

In a rat model of diabetic cardiomyopathy (DCM) induced by streptozotocin, chronic M1 treatment (2 mg/kg/d for 6 weeks) significantly promoted mitochondrial fusion, attenuated oxidative stress, and improved mitochondrial function. Importantly, these protective effects were shown to be dependent on OPA1, as OPA1 siRNA knockdown blunted M1's beneficial effects in high-glucose-treated cardiomyocytes [1].

Diabetic Cardiomyopathy OPA1 Oxidative Stress

CNS Regeneration: M1 Promotes Sustained Long-Distance Axon Regeneration and Functional Recovery After Optic Nerve Injury

In a mouse model of optic nerve crush (ONC), M1 treatment significantly promoted sustained, long-distance axon regeneration from the optic chiasm to multiple subcortical visual targets in the brain, leading to functional recovery of the pupillary light reflex and response to visual stimuli [1]. This robust in vivo regenerative capacity in the CNS is a unique and highly differentiating feature of M1.

Axon Regeneration Optic Nerve Crush CNS Repair

Tissue-Specific In Vivo Effects: M1's Biological Activity Varies by Tissue, Highlighting the Need for Context-Dependent Experimental Use

In aged rats, in vivo treatment with M1 (2 mg/kg/day for 6 weeks) failed to restore testosterone levels and instead led to further reduction and increased apoptosis in Leydig cells, suggesting potential tissue-specific toxicity [1]. This contrasts with its beneficial effects in cardiac and neural tissues and underscores the critical importance of context-dependent use.

Tissue Specificity Leydig Cells Testosterone

Validated Research and Industrial Application Scenarios for Mitochondrial Fusion Promoter M1


Cardiac Ischemia/Reperfusion (I/R) Injury Studies

Utilize M1 as a pharmacological tool to investigate the cardioprotective effects of promoting mitochondrial fusion. Pretreatment with M1 (e.g., 2 mg/kg) prior to ischemia in rat models significantly reduces infarct size, attenuates arrhythmias, and preserves cardiac function [1]. This model is directly supported by high-quality in vivo evidence and provides a robust platform for studying mitochondrial dynamics in acute cardiac stress.

Diabetic Cardiomyopathy (DCM) and Metabolic Disease Research

Employ M1 to explore the therapeutic potential of enhancing mitochondrial fusion in the context of diabetic complications. In rat models of DCM, chronic M1 treatment (2 mg/kg/d for 6 weeks) ameliorates disease progression by attenuating oxidative stress and improving mitochondrial function in an OPA1-dependent manner [2]. This application is grounded in validated disease-specific mechanistic evidence.

Central Nervous System (CNS) Axon Regeneration and Neuroprotection Studies

Apply M1 in models of optic nerve injury or other CNS trauma to study its unique capacity to promote long-distance axon regeneration and functional recovery. In an optic nerve crush mouse model, M1 treatment sustains axon regrowth to multiple brain targets and restores visual function [3]. This scenario leverages M1's most differentiating in vivo phenotype for neuroscience applications.

Human iPSC Cardiac Differentiation for Disease Modeling

Incorporate M1 into human induced pluripotent stem cell (iPSC) differentiation protocols to enhance the generation of cardiomyocytes. Treatment with M1 during embryoid body formation significantly increases the percentage of beating embryoid bodies and expression of cardiac-specific genes [4]. This provides a validated in vitro method for improving the efficiency of cardiac lineage specification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mitochondrial fusion promoter M1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.